molecular formula C11H9IN2O3 B8322262 2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxamide

2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxamide

Cat. No.: B8322262
M. Wt: 344.10 g/mol
InChI Key: DFBDSVALILTKBV-UHFFFAOYSA-N
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Description

2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H9IN2O3 and its molecular weight is 344.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9IN2O3

Molecular Weight

344.10 g/mol

IUPAC Name

2-iodo-5-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C11H9IN2O3/c1-16-7-4-2-6(3-5-7)9-8(10(13)15)14-11(12)17-9/h2-5H,1H3,(H2,13,15)

InChI Key

DFBDSVALILTKBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(O2)I)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 2-iodo-5-(4-methoxyphenyl)oxazole-4-carboxylic acid (0.92 g, 2.7 mmol) in DCM (20 mL) and DMF (10 mL) was added hydroxybenzotriazole monohydrate (0.44 g, 2.9 mmol) followed by 0.5M ammonia in dioxane (22 mL, 11.0 mmol) and 1-(3-(dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride (0.77 g, 4.0 mmol) and the reaction stirred at room temperature overnight. EtOAc was then added and the mixture washed with brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by silica gel column chromatography using gradient of 0-50% EtOAc in DCM to afford 2-iodo-5-(4-methoxyphenyl)oxazole-4-carboxamide (0.66 g. 1.9 mmol, 70%) as a yellow solid. 1H NMR (CDCl3) 3.79 (3H, s), 5.47 (1H, br. s), 6.90 (2H, d), 6.94 (1H, br. s), 8.14 (2H, d). LCMS (1) Rt: 1.84 min; m/z (ES+) 345.
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole monohydrate
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
0.77 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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